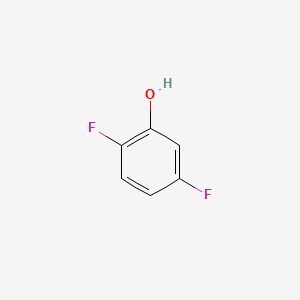

2,5-Difluorophenol

Description

Significance within Contemporary Fluorinated Organic Chemistry Research

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This has led to a surge of interest in fluorinated compounds within medicinal chemistry, materials science, and agrochemicals. 2,5-Difluorophenol serves as a crucial building block in the synthesis of more complex fluorinated molecules. chemicalbook.comscbt.com Its utility has been demonstrated in the preparation of di- or trifluorinated hydroxybenzoic acids, which are valuable intermediates in various synthetic pathways. chemicalbook.comscbt.com

The presence of fluorine can enhance the bioactivity of parent compounds, a principle that drives much of the research involving fluorinated phenols. ontosight.ai Furthermore, the specific substitution pattern of this compound influences its reactivity and interactions, making it a valuable tool for probing structure-activity relationships in the design of new molecules. The study of its rotamers (conformational isomers) using advanced spectroscopic techniques like mass-analyzed threshold ionization (MATI) has provided fundamental insights into its molecular geometry and vibrational characteristics. ingentaconnect.comresearchgate.net

Overview of Phenolic Compounds with Vicinal and Remote Fluorine Substitution

The position of fluorine atoms on a phenolic ring significantly impacts the compound's properties. Phenolic compounds can be categorized based on the relative positions of their fluorine substituents.

Vicinal Substitution: This refers to fluorine atoms on adjacent carbons of the aromatic ring (e.g., 2,3-difluorophenol). The close proximity of the electron-withdrawing fluorine atoms can lead to strong intramolecular interactions and unique electronic effects.

Remote Substitution: In this case, the fluorine atoms are separated by one or more carbon atoms (e.g., this compound and 3,5-difluorophenol). The effects of the fluorine atoms are still pronounced but are modulated by their distance from each other and from the hydroxyl group.

Research has shown that the position of fluorine substitution affects the acidity (pKa) of the phenol, its hydrogen bonding capabilities, and its reactivity in nucleophilic aromatic substitution reactions. tandfonline.comresearchgate.netresearchgate.net For instance, the introduction of two fluorine atoms at the 2 and 6 positions of phenol significantly lowers its pKa, making it a better mimic for carboxylic acids at physiological pH. tandfonline.com This principle has been exploited in the design of GABA mimics. tandfonline.com The study of various difluorophenol isomers provides a platform to systematically investigate how the placement of fluorine influences molecular properties and biological activity.

Historical Development of Research on Difluorinated Aromatics

The field of organofluorine chemistry, which encompasses difluorinated aromatics, had a relatively slow start due to the challenges associated with handling highly reactive fluorinating agents. nih.gov A significant breakthrough came with the development of the Schiemann reaction in 1927, which provided a reliable method for introducing fluorine into aromatic rings via the thermal decomposition of diazonium fluoroborates. nih.gov Another key development was the Halex (halogen exchange) process, reported by Gottlieb in 1936, which involves the nucleophilic substitution of chlorine with fluorine using potassium fluoride. nih.gov

The mid-20th century saw the emergence of N-F fluorinating agents, which offered safer and more selective methods for fluorination. beilstein-journals.orgresearchgate.net These developments paved the way for more extensive research into polyfluorinated aromatic compounds. In recent decades, there has been a significant focus on developing new synthetic methodologies for creating difluorinated structures, including late-stage fluorination techniques that allow for the introduction of fluorine atoms into complex molecules at a late step in the synthesis. researchgate.netrsc.org This ongoing research continues to expand the toolkit available to chemists for the synthesis and application of difluorinated aromatics like this compound.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₄F₂O | nist.govnist.govnih.gov |

| Molecular Weight | 130.09 g/mol | nist.govnih.govsigmaaldrich.com |

| CAS Number | 2713-31-7 | nist.govnist.govsigmaaldrich.com |

| Appearance | White crystalline mass | chemicalbook.com |

| Melting Point | 40-42 °C | chemicalbook.comsigmaaldrich.com |

| Boiling Point | Higher than phenol | ontosight.ai |

| Solubility | Slightly soluble in water, highly soluble in organic solvents | ontosight.ai |

Properties

IUPAC Name |

2,5-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2O/c7-4-1-2-5(8)6(9)3-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INXKVYFOWNAVMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90181594 | |

| Record name | Phenol, 2,5-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2713-31-7 | |

| Record name | 2,5-Difluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2713-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Difluorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002713317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2713-31-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10288 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,5-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Difluorophenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53EYY8S7LA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies

Established Synthetic Pathways for 2,5-Difluorophenol

The synthesis of this compound can be achieved through several distinct routes, often starting from readily available benzene derivatives. The choice of pathway can depend on factors such as scale, required purity, and available starting materials.

Electrophilic Aromatic Substitution Approaches Utilizing Fluorobenzene Precursors

Another approach starts with 2,5-dichloroaniline, which undergoes diazotization followed by hydrolysis to produce 2,5-dichlorophenol. justia.comgoogle.comgoogle.com This dihalogenated phenol can then potentially undergo halogen exchange (Halex) reactions, where the chlorine atoms are substituted for fluorine, although this can be challenging and may require specific catalysts and conditions.

Base-Mediated Cyclization and Aromatization Reactions

The construction of the this compound scaffold via cyclization and aromatization reactions is a less common but reported strategy. These methods often involve the formation of a non-aromatic cyclic intermediate which then aromatizes to the final phenolic product. For instance, base-catalyzed intramolecular cyclization of specifically substituted precursors can lead to the formation of the aromatic ring. rsc.orgrsc.org One patented method describes the synthesis of 3,5-difluorophenol starting from 2,4,6-trifluorobenzoic acid, which undergoes a one-pot reaction in the presence of a base to yield the product after acidification. patsnap.com While not directly for the 2,5-isomer, this illustrates the principle of base-mediated synthesis in this compound class.

Multistep Synthetic Routes from Substituted Benzenes

One of the most reliable and widely used methods for preparing this compound is through a multistep sequence starting from 2,5-difluoroaniline. This process is analogous to the synthesis of other phenols from anilines. The key steps involve:

Diazotization : 2,5-difluoroaniline is treated with a diazotizing agent, such as sodium nitrite (NaNO₂) in the presence of a strong acid like sulfuric acid (H₂SO₄), at low temperatures (typically 0–5 °C) to form a diazonium salt. chemicalbook.com

Hydrolysis : The resulting diazonium salt is then hydrolyzed, often by heating the aqueous acidic solution. This step replaces the diazonium group with a hydroxyl group, yielding this compound. chemicalbook.com The use of a copper(II) sulfate catalyst during hydrolysis can improve yields. chemicalbook.com

This method is scalable and generally provides good yields of the desired product. chemicalbook.com An overview of a typical diazotization-hydrolysis synthesis is presented in the table below.

| Step | Starting Material | Key Reagents | Typical Conditions | Product |

| 1. Diazotization | 2,5-Difluoroaniline | Sodium Nitrite (NaNO₂), Sulfuric Acid (H₂SO₄) | Water, -5 to 0 °C | 2,5-Difluorobenzenediazonium salt |

| 2. Hydrolysis | 2,5-Difluorobenzenediazonium salt | Water, Heat (Copper(II) sulfate catalyst optional) | Reflux with distillation | This compound |

Regioselective Functionalization and Derivatization of this compound

The this compound ring can be further functionalized to create a variety of derivatives. The regioselectivity of these reactions is controlled by the directing effects of the hydroxyl group and the two fluorine atoms.

Ortho- and Meta-Directed Lithiation and Subsequent Quenching Reactions with Organometallic Intermediates

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. wikipedia.org In the case of this compound, the hydroxyl group is a potent directing group. organic-chemistry.org To perform these reactions, the acidic phenolic proton is typically first protected, for example, as a methoxymethyl (MOM) ether. lookchem.comthieme-connect.com

Research has shown that the lithiation of the protected 1,4-difluoro-2-(methoxymethoxy)benzene occurs with high selectivity. lookchem.com Deprotonation with a strong base like butyllithium happens at the C3 position, which is doubly activated by the adjacent MOM-ether and one of the fluorine atoms. lookchem.com Quenching this organometallic intermediate with an electrophile, such as chlorotrimethylsilane, introduces a functional group at this position. lookchem.com

Interestingly, it is possible to direct the metalation to other positions by employing different strategies, demonstrating significant regioflexibility. lookchem.comthieme-connect.com By first blocking the most active site (C3), metalation can be directed to the C4 position. lookchem.com This level of control allows for the "regioexhaustive functionalization" of the difluorophenol scaffold, enabling the synthesis of a wide array of substituted derivatives from a single starting material. lookchem.comthieme-connect.com

Carboxylation Strategies for Novel Hydroxybenzoic Acids

Carboxylation, the introduction of a carboxylic acid group (-COOH), is a key derivatization strategy. This can be achieved by quenching the lithiated intermediates described above with carbon dioxide (CO₂), usually in the form of dry ice. lookchem.comthieme-connect.com

This organometallic approach has been successfully used to convert this compound into various novel difluorinated hydroxybenzoic acids. lookchem.comthieme-connect.comsigmaaldrich.com For example, after protecting the phenol as a MOM ether, lithiation at the C3 position followed by quenching with CO₂ yields 3,6-difluoro-2-hydroxybenzoic acid (after deprotection) with high yield. lookchem.com By using a blocking group strategy to direct lithiation to the C4 position, subsequent carboxylation and deprotection afford 2,5-difluoro-3-hydroxybenzoic acid. lookchem.com

An alternative, more classical method for carboxylation is the Kolbe-Schmitt reaction. This reaction typically involves treating the alkali metal salt of a phenol (e.g., potassium 2,5-difluorophenolate) with carbon dioxide under pressure and heat. justia.comgoogle.com This method is used industrially for related compounds like 2,5-dichlorophenol to produce dichlorosalicylic acids. justia.comgoogle.com

The table below summarizes the outcomes of regioselective carboxylation based on the lithiation site of protected this compound. lookchem.com

| Lithiation Position | Key Reagents | Quenching Agent | Final Product (after deprotection) |

| C3 | 1. MOM-Cl, Base2. Butyllithium | CO₂ (Dry Ice) | 3,6-Difluoro-2-hydroxybenzoic acid |

| C4 | 1. MOM-Cl, Base2. Me₃SiCl (blocking group at C3)3. sec-Butyllithium | CO₂ (Dry Ice) | 2,5-Difluoro-3-hydroxybenzoic acid |

Synthesis of Phenoxy-Substituted Derivatives (e.g., 3-(2,5-Difluorophenoxy)propanoic Acid)

The synthesis of phenoxy-substituted derivatives from this compound is a valuable method for creating intermediates used in the development of more complex molecules. A common strategy involves the Williamson ether synthesis, where the phenoxide ion of this compound acts as a nucleophile.

One notable example is the synthesis of 3-(2,5-difluorophenoxy)propanoic acid. This reaction is typically achieved by reacting this compound with a suitable three-carbon synthon, such as β-propiolactone or a 3-halopropanoic acid derivative, under basic conditions. The base, commonly sodium hydroxide or potassium carbonate, deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of the synthon, leading to the formation of the ether linkage.

For instance, the reaction of this compound with bromo- or chloro-propanoic acid in the presence of a base like potassium carbonate or sodium hydroxide, followed by heating, yields 3-(2,5-difluorophenoxy)propanoic acid. Another approach involves the Michael addition of this compound to acrylonitrile, followed by hydrolysis of the resulting nitrile to the carboxylic acid. A similar method has been reported for the synthesis of 3-(3,5-difluorophenoxy)propanoic acid, where the Michael reaction yielded the propionitrile intermediate, which was then hydrolyzed to the final acid product. google.com

The resulting 3-(2,5-difluorophenoxy)propanoic acid can serve as a building block for further chemical modifications. The carboxylic acid moiety can undergo various transformations, such as esterification or amidation, while the difluorinated aromatic ring can participate in nucleophilic aromatic substitution reactions.

Table 1: Synthesis of Phenoxy-Substituted Derivatives of this compound

| Derivative Name | Starting Materials | Reagents and Conditions | Typical Yield |

| 3-(2,5-Difluorophenoxy)propanoic Acid | This compound, Bromo- or Chloro-propanoic acid | Base (e.g., K₂CO₃, NaOH), Heat | Up to 86% |

| 3-(2,5-Difluorophenoxy)propionitrile | This compound, Acrylonitrile | Michael Addition Catalyst | - |

| 2-((2,4-Difluorophenoxy)methyl)thiazole | 2,4-Difluorophenol, Ethyl chloroacetate, 2-Amino-4-(4-bromophenyl)thiazole | K₂CO₃, DCM, Lutidine, TBTU | - nih.gov |

Nitration and Sulfonation Reactions and Their Regioselectivity

Electrophilic aromatic substitution reactions, such as nitration and sulfonation, on this compound are governed by the directing effects of the hydroxyl and fluorine substituents. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the fluorine atoms are deactivating, ortho-, para-directing groups. The interplay of these effects determines the regioselectivity of the reaction.

Nitration:

Industrial-scale nitration may involve a two-step process where this compound is first sulfonated and then nitrated. This method can enhance safety and control over the reaction. Another approach involves a nitrosation-oxidation sequence, where the phenol is first reacted with sodium nitrite to form a nitrosophenol, which is then oxidized to the nitrophenol.

Sulfonation:

The sulfonation of this compound is also subject to the directing effects of the substituents. Similar to nitration, the hydroxyl group is expected to direct the sulfonic acid group primarily to the para position (C4). The reaction is typically carried out using concentrated sulfuric acid or oleum. The regioselectivity in the sulfonation of substituted phenols is well-established, with the incoming electrophile favoring positions activated by the hydroxyl group and not sterically hindered. While specific studies on the sulfonation of this compound are not extensively detailed in the provided search results, the principles of electrophilic aromatic substitution on substituted phenols suggest that the 4-sulfonated product would be the major isomer.

Table 2: Regioselectivity in Electrophilic Substitution of this compound

| Reaction | Reagents | Major Product | Key Directing Influence |

| Nitration | HNO₃/H₂SO₄ or NaNO₂ then oxidation | 2,5-Difluoro-4-nitrophenol | -OH group (para-directing) |

| Sulfonation | H₂SO₄ or Oleum | 2,5-Difluoro-4-sulfonic acid (predicted) | -OH group (para-directing) |

Mechanistic Studies of this compound Derivatization Reactions

Understanding the mechanisms of reactions involving this compound is essential for predicting and controlling the outcomes of its derivatization. The fluorine substituents play a significant role in influencing reaction kinetics and selectivity, and the use of protecting groups can be a powerful strategy for directing functionalization.

Influence of Fluorine Substituents on Reaction Kinetics and Selectivity

The presence of fluorine atoms on the aromatic ring of this compound has a profound impact on its reactivity. Fluorine is the most electronegative element, and its strong inductive electron-withdrawing effect (-I effect) deactivates the aromatic ring towards electrophilic substitution. This deactivation means that harsher reaction conditions may be required compared to phenol itself.

In nucleophilic aromatic substitution (SNA_r) reactions, the electron-withdrawing nature of the fluorine atoms activates the ring towards attack by nucleophiles. This is particularly relevant for derivatives of this compound where a leaving group is present on the ring. The fluorine atoms stabilize the negatively charged Meisenheimer complex intermediate, thereby facilitating the substitution reaction. The position of the fluorine atoms relative to the leaving group and other substituents determines the rate and regioselectivity of the substitution. For instance, the electron-withdrawing fluorine atoms at the 4- and 5-positions of 2-chloro-4,5-difluorophenol activate the ring for nucleophilic aromatic substitution at the 2-chloro position.

The introduction of fluorine can also alter the acidity of the phenolic proton. The electron-withdrawing fluorine atoms stabilize the phenoxide anion, making this compound more acidic than phenol. This increased acidity can affect the reaction conditions required for reactions involving the phenoxide, such as Williamson ether synthesis. The pKa of 2,6-difluorophenol is significantly lower than that of phenol, highlighting the acidifying effect of ortho-fluorine substituents. annualreviews.org

Role of Protective Groups in Directed Functionalization

Protecting groups are temporary modifications of a functional group to prevent it from reacting during a chemical transformation at another site in the molecule. total-synthesis.comorganic-chemistry.org In the context of this compound, the hydroxyl group is often the most reactive site. Protecting this group allows for selective functionalization of the aromatic ring.

Common protecting groups for phenols include ethers (e.g., methyl, benzyl) and silyl ethers (e.g., tert-butyldimethylsilyl). The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal. organic-chemistry.org For example, if a reaction requires strongly basic conditions, an acid-labile protecting group would be suitable. Conversely, for reactions in acidic media, a base-labile or hydrogenolysis-cleavable protecting group would be preferred.

The concept of "orthogonal" protecting groups is particularly important in multi-step syntheses. total-synthesis.com This strategy involves using multiple protecting groups that can be removed under different, non-interfering conditions, allowing for the sequential unmasking and reaction of different functional groups.

In the synthesis of complex molecules derived from this compound, protecting the hydroxyl group can be crucial for achieving the desired regioselectivity in reactions such as metalation-substitution sequences. By blocking the reactivity of the hydroxyl group, deprotonation can be directed to a specific carbon atom on the aromatic ring, followed by reaction with an electrophile. The use of protecting groups, in combination with directing metalating groups, provides a powerful toolkit for the regioselective functionalization of complex aromatic compounds. researchgate.net

Table 3: Common Protecting Groups for Phenols

| Protecting Group | Introduction Reagents | Cleavage Conditions |

| Methyl ether | Methyl iodide, Base | Strong acid (e.g., HBr, BBr₃) |

| Benzyl ether | Benzyl bromide, Base | Hydrogenolysis (H₂, Pd/C) |

| tert-Butyldimethylsilyl (TBDMS) ether | TBDMS-Cl, Imidazole | Fluoride ion (e.g., TBAF), Acid |

Spectroscopic Characterization and Conformational Analysis

Advanced Spectroscopic Techniques for Molecular Structure and Dynamics

Mass-Analyzed Threshold Ionization (MATI) spectroscopy has been instrumental in determining the precise ionization energies for the distinct rotamers of 2,5-Difluorophenol. researchgate.netpku.edu.cningentaconnect.com By exciting the molecule to a high Rydberg state and then field-ionizing it, MATI provides detailed information about the cation's vibrational states.

For this compound, the adiabatic ionization energies for the cis and trans rotamers have been determined to be 71164 cm⁻¹ and 71476 cm⁻¹, respectively. researchgate.netpku.edu.cningentaconnect.com The spectral features observed are primarily associated with in-plane ring deformation and substituent-sensitive bending vibrations. researchgate.netpku.edu.cningentaconnect.com Analysis of the MATI spectra indicates that the molecular geometry in the ground cationic state (D₀) is quite similar to that of the first electronically excited state (S₁) for both conformers. researchgate.netpku.edu.cningentaconnect.com

Table 1: Adiabatic Ionization Energies of this compound Rotamers

| Rotamer | Adiabatic Ionization Energy (cm⁻¹) |

|---|---|

| cis | 71164 |

| trans | 71476 |

Resonant Two-Photon Ionization (R2PI) spectroscopy is a sensitive technique used to study the vibronic—vibrational and electronic—transitions of molecules in the gas phase. hhu.desci-hub.se In the study of this compound, R2PI has been used to identify the electronic origins of its cis and trans rotamers. researchgate.netpku.edu.cningentaconnect.com

The S₁ ← S₀ electronic transition origins for the cis and trans rotamers were identified at 36448 cm⁻¹ and 36743 cm⁻¹, respectively. researchgate.netpku.edu.cningentaconnect.com This technique allows for the selective excitation of one rotamer over the other, enabling a detailed investigation of their individual excited-state properties. hhu.de

Table 2: S₁ ← S₀ Electronic Transition Origins of this compound Rotamers

| Rotamer | S₁ ← S₀ Transition Origin (cm⁻¹) |

|---|---|

| cis | 36448 |

| trans | 36743 |

Microwave rotational spectroscopy provides highly accurate data on the rotational constants of a molecule, which are directly related to its moments of inertia and, therefore, its three-dimensional structure in the gas phase. globalauthorid.comumanitoba.ca For this compound, this technique has been used to determine the precise rotational constants for the parent molecule and its deuterated isotopologue. researchgate.net

The determined rotational constants for the parent species are A = 2313.37516(14) MHz, B = 1797.935693(62) MHz, and C = 1011.695171(36) MHz. researchgate.net These experimental values show excellent agreement with structures predicted by theoretical calculations, confirming the planarity of the conformers. researchgate.netacs.org Such studies have also been successfully applied to similar molecules like 2,4-difluorophenol and 2-fluorothiophenol to elucidate their structures. umanitoba.caacs.org

Table 3: Rotational Constants of this compound

| Rotational Constant | Value (MHz) |

|---|---|

| A | 2313.37516(14) |

| B | 1797.935693(62) |

| C | 1011.695171(36) |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.com High-resolution studies can distinguish between the vibrational frequencies of different conformers. nih.gov For substituted phenols, the O-H stretching frequency is a key indicator of intramolecular interactions. mdpi.com

In matrix-isolation IR studies of related fluorophenols, distinct vibrational bands have been assigned to individual cis and trans conformers. mdpi.com For instance, in meta-fluorophenol, the trans conformer was identified as the most stable in an argon matrix, while both conformers were observed in a nitrogen matrix. mdpi.com While specific high-resolution IR and Raman data for the individual rotamers of this compound are less commonly detailed in general literature, the principles from studies on similar molecules apply. mdpi.comresearchgate.net The combination of IR and Raman provides a more complete picture of a molecule's vibrational framework. photothermal.combruker.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation in the solution phase. ¹⁹F NMR is particularly useful for fluorinated organic compounds due to its high sensitivity and wide chemical shift range, which minimizes peak overlap. researchgate.netlcms.cz

In the context of fluorophenols, ¹⁹F NMR has been effectively used to monitor their biodegradation pathways. researchgate.netresearchgate.net For this compound, this technique can track the transformation of the parent compound and the formation of fluorinated intermediates. researchgate.net The chemical shifts of the fluorine atoms are highly sensitive to their chemical environment, providing valuable structural information and allowing for the identification of metabolites during reaction monitoring. alfa-chemistry.comnih.gov For example, in studies with Rhodococcus species, ¹⁹F NMR showed the accumulation of a major unidentified metabolite with a resonance at -90.3 ppm during the biodegradation of this compound. researchgate.net

High-Resolution Infrared and Raman Vibrational Spectroscopy for Molecular Vibrations

Investigation of Conformational Isomers (Rotamers) of this compound

The existence of cis and trans conformational isomers in this compound is a result of the internal rotation of the hydroxyl (-OH) group. The cis form has the hydroxyl proton pointing towards the fluorine atom at position 2, while in the trans form, it points away.

Spectroscopic studies have conclusively identified and characterized both rotamers. researchgate.netpku.edu.cningentaconnect.com R2PI spectroscopy distinguishes them by their different S₁ ← S₀ electronic transition energies, with the trans rotamer appearing at a higher energy (36743 cm⁻¹) than the cis rotamer (36448 cm⁻¹). researchgate.net

Furthermore, MATI spectroscopy confirms that the trans rotamer also has a higher ionization energy (71476 cm⁻¹) compared to the cis rotamer (71164 cm⁻¹). researchgate.net The energy difference between the conformers is a critical factor governing their relative populations at a given temperature. Microwave spectroscopy corroborates the structural details derived from these techniques, providing precise bond lengths and angles that align well with theoretical predictions. researchgate.net The collective evidence from these advanced spectroscopic methods provides a comprehensive understanding of the structural and dynamic properties of the this compound rotamers.

Experimental Identification and Energetic Differences between Cis and Trans Rotamers

Resonant two-photon ionization (R2PI) and mass-analyzed threshold ionization (MATI) spectroscopy have been instrumental in distinguishing between the cis and trans rotamers of this compound. researchgate.netpku.edu.cn The electronic transition from the ground state (S₀) to the first electronically excited state (S₁), known as the S₁ ← S₀ transition, shows distinct origin bands for each rotamer. The band at 36448 cm⁻¹ is assigned to the cis rotamer, while the band at 36743 cm⁻¹ corresponds to the trans rotamer. researchgate.netpku.edu.cn

The adiabatic ionization energies for the two conformers have also been determined with high precision. For the cis rotamer, the ionization energy is 71164 cm⁻¹, and for the trans rotamer, it is 71476 cm⁻¹. researchgate.netpku.edu.cn

| Rotamer | S₁ ← S₀ Transition Origin (cm⁻¹) | Adiabatic Ionization Energy (cm⁻¹) |

| cis | 36448 | 71164 |

| trans | 36743 | 71476 |

Solid-State Spectroscopic Analysis and Crystal Structure Studies (Comparative to Related Difluorophenols)

While specific solid-state spectroscopic and crystal structure data for this compound are not extensively detailed in the provided search results, comparative analysis with other difluorophenol isomers provides valuable context. For instance, the crystal structure of 3,5-difluorophenol has been determined, revealing its packing and hydrogen bonding patterns in the solid state. nih.gov Similarly, the crystal structure of 2,6-difluorophenol has been reported. researchgate.net These studies on related compounds are crucial for understanding how the positions of the fluorine atoms influence the crystal packing and intermolecular interactions in the solid state. Techniques combining solid-state NMR spectroscopy with crystal structure prediction have proven effective in determining the crystal structures of powdered molecular solids, a method that could be applied to this compound. rsc.org

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations have been instrumental in elucidating the electronic structure and energetic properties of 2,5-difluorophenol. These methods provide a theoretical framework for understanding its geometry, stability, and spectroscopic behavior.

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, have been applied to determine the optimized geometry and energy of this compound. Methods such as Møller-Plesset perturbation theory (MP2) with basis sets like 6-31G** and 6-311++G(d,p) are commonly used. acs.orgresearchgate.netresearchgate.net These calculations have been essential in studying the two planar local minima on the potential energy surface, which correspond to different orientations of the hydroxyl hydrogen. acs.org For instance, geometry optimizations at the MP2/6-31G** level have been used to characterize these conformers. acs.org Furthermore, higher-level calculations, such as those at the MP2/6-311++G(d,p) level, provide consistent values for rotational parameters and molecular structure, which are often in good agreement with experimental data. researchgate.netresearchgate.net

Density Functional Theory (DFT) has emerged as a powerful and widely used method for studying the properties of molecules like this compound. nih.gov The B3LYP functional combined with a large basis set, such as 6-311++G(d,p), is frequently employed to calculate thermochemical and spectroscopic properties. dergipark.org.tracs.org DFT calculations have been used to investigate the vibrational spectra and to support the assignment of experimental spectroscopic data. researchgate.net For instance, DFT and time-dependent DFT (TDDFT) calculations have been performed to compare experimental findings with theoretical predictions for the vibronic and cationic spectra of this compound. researchgate.net These calculations are also valuable for predicting the geometries of different conformers and their relative energies. acs.org

Density Functional Theory (DFT) Approaches (e.g., B3LYP/6-311++G(d,p)) for Thermochemical and Spectroscopic Properties

Theoretical Prediction of Conformational Preferences and Interconversion Barriers of Rotamers

Theoretical studies have identified two primary rotamers of this compound, termed cis and trans, based on the orientation of the hydroxyl hydrogen relative to the fluorine atom at the 2-position. researchgate.netpku.edu.cn In the cis rotamer, the hydroxyl hydrogen points towards the fluorine atom, while in the trans rotamer, it points away. pku.edu.cn

Ab initio and DFT calculations have been used to predict the relative stability of these rotamers and the energy barrier for their interconversion. researcher.lifemdpi.com Experimental and theoretical studies on the related 3-fluorophenol have shown the energy difference between its rotamers to be very small, not exceeding 0.84 kJ mol⁻¹, with the trans form being slightly more stable. mdpi.com For this compound, resonant two-photon ionization (R2PI) and mass-analyzed threshold ionization (MATI) spectroscopy have confirmed the existence of both cis and trans rotamers. researchgate.netpku.edu.cn The electronic transition origins for the cis and trans rotamers were observed at 36448 cm⁻¹ and 36743 cm⁻¹, respectively. researchgate.netpku.edu.cn

The energy barrier for the interconversion between these rotamers is predicted to be small. researcher.life For example, in a related difluorinated compound, the interconversion barrier was calculated to be approximately 0.5 kcal/mol, suggesting that the molecule can transition between its rotameric forms almost freely at room temperature. researcher.life

| Rotamer | S₁ ← S₀ Electronic Transition Origin (cm⁻¹) | Adiabatic Ionization Energy (cm⁻¹) |

|---|---|---|

| cis | 36448 researchgate.netpku.edu.cn | 71164 researchgate.netpku.edu.cn |

| trans | 36743 researchgate.netpku.edu.cn | 71476 researchgate.netpku.edu.cn |

Analysis of Intramolecular Interactions in this compound

The presence of both a hydroxyl group and fluorine atoms on the benzene ring of this compound leads to the possibility of intramolecular interactions that influence its structure and properties.

A key area of investigation in fluorophenols is the presence and nature of intramolecular hydrogen bonding between the fluorine atom and the hydroxyl hydrogen (F···H-O). In the cis conformer of this compound, the proximity of the ortho-fluorine to the hydroxyl group allows for such an interaction.

Ab initio molecular orbital calculations on related fluorophenol derivatives suggest the presence of weak intramolecular F···H hydrogen bonding interactions in conformers where the hydroxyl hydrogen is directed towards a fluorine atom. acs.org These interactions lead to characteristic changes in the molecular geometry, such as a lengthening of the O-H and C-F bonds and a decrease in the C-O-H bond angle. acs.org However, the strength of this interaction is considered weak, particularly when compared to conventional hydrogen bonds. rsc.org Some studies on 2-fluorophenol suggest that while an intramolecular hydrogen bond is formed, it may not be the primary transmission mechanism for the observed spin-spin coupling between fluorine and the hydroxyl proton. nih.govcolab.ws Instead, steric interactions might play a more significant role in the coupling constant for 2-fluorophenol. colab.ws The electronic origin of this interaction is attributed to electrostatic forces. colab.wsresearchgate.net

Assessment of Hyperconjugative and Electrostatic Contributions to Stabilizing Interactions

Theoretical investigations into the conformational preferences and stabilizing intramolecular interactions of fluorinated phenols, including this compound, highlight the intricate balance between hyperconjugative and electrostatic effects. While direct studies focusing solely on this compound are not extensively detailed in the provided results, the principles can be extrapolated from studies on related molecules like 2-fluorophenol and other substituted phenols.

In molecules with substituents in positions that allow for through-space interactions, such as the cis-conformer of 2-fluorophenol, an intramolecular hydrogen bond can form. This interaction is primarily electrostatic in origin. researchgate.net The stability of different conformers is often dictated by a combination of these electrostatic interactions and hyperconjugative effects, which involve the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent antibonding orbital. rsc.org For instance, in some fluorinated compounds, the gauche conformer may be favored due to stabilizing orbital interactions (hyperconjugation) that can overcome steric repulsion, unless the substituents are particularly bulky. researchgate.net

The interplay of these effects is complex. For example, in halobenzaldehydes, isomeric and conformational energies are governed by both non-Lewis (hyperconjugative) and Lewis-type (electrostatic and steric) interactions. researchgate.net The relative stability of conformers in substituted cyclohexanes is also determined by the balance of hyperconjugative interactions and electrostatic forces. scispace.com In the context of this compound, the spatial separation of the fluorine and hydroxyl groups likely precludes a direct, strong intramolecular hydrogen bond of the type seen in 2-fluorophenol. researchgate.net However, the fluorine substituents will influence the electronic distribution in the aromatic ring and the acidity of the phenolic proton through both inductive (electrostatic) and hyperconjugative effects.

A detailed analysis using methods like Natural Bond Orbital (NBO) analysis is typically employed to quantify these contributions. This method allows for the examination of donor-acceptor interactions between orbitals, providing a quantitative measure of hyperconjugative stabilization energies. researchgate.netrsc.org Similarly, the electrostatic contributions can be assessed by analyzing the molecular electrostatic potential surface. researchgate.net

Semi-Experimental Equilibrium Structure Determinations and Benchmarking of Computational Methods

The determination of highly accurate molecular structures is crucial for understanding chemical and physical properties. A powerful approach for this is the semi-experimental (SE) equilibrium structure (reSE) determination, which combines experimental ground-state rotational constants with theoretical vibrational corrections. researchgate.netacs.org This method has been successfully applied to a variety of molecules and serves as a benchmark for computational methods. researchgate.netglobalauthorid.comresearchgate.net

Recent work has focused on determining the structure of this compound using microwave spectroscopy. researchgate.netorcid.org This experimental technique provides highly precise rotational constants for the parent molecule and its isotopologues. These experimental values are then corrected for vibrational effects, which are typically calculated using quantum chemical methods like density functional theory (DFT), often with the B3LYP functional, or more advanced methods like coupled-cluster theory (CCSD(T)). researchgate.netacs.orgresearchgate.net The resulting semi-experimental equilibrium structure provides a valuable reference for assessing the accuracy of various computational chemistry methods. acs.orgresearchgate.net

The process of benchmarking involves comparing the geometric parameters (bond lengths and angles) obtained from different theoretical models against the highly accurate SE structure. acs.orgresearchgate.net This allows for the validation and selection of computational methods that can reliably predict molecular structures for larger and more complex systems where experimental determination is challenging. acs.org For instance, studies have shown that for some systems, the rev-DSD-PBEP86 double-hybrid functional provides excellent results, which can be further refined using fragment-based approaches. acs.org The development of extensive databases of SE structures for various molecules allows for systematic benchmarking and the refinement of computational protocols. acs.org

Table 1: Comparison of Experimental and Computational Structural Parameters for this compound (Note: The following table is a representative example based on typical findings in the field. Specific values for this compound would be derived from the detailed analysis of its microwave spectrum and corresponding quantum chemical calculations.)

| Parameter | Semi-Experimental (reSE) | B3LYP/6-311+G(d,p) | MP2/aug-cc-pVTZ |

|---|---|---|---|

| Bond Lengths (Å) | |||

| C1-O | Value | Value | Value |

| O-H | Value | Value | Value |

| C2-F | Value | Value | Value |

| C5-F | Value | Value | Value |

| C1-C2 | Value | Value | Value |

| C2-C3 | Value | Value | Value |

| C3-C4 | Value | Value | Value |

| C4-C5 | Value | Value | Value |

| C5-C6 | Value | Value | Value |

| C6-C1 | Value | Value | Value |

| Bond Angles (degrees) | |||

| C6-C1-C2 | Value | Value | Value |

| C1-C2-C3 | Value | Value | Value |

| C2-C3-C4 | Value | Value | Value |

| C3-C4-C5 | Value | Value | Value |

| C4-C5-C6 | Value | Value | Value |

| C5-C6-C1 | Value | Value | Value |

| C2-C1-O | Value | Value | Value |

| C1-O-H | Value | Value | Value |

| F-C2-C1 | Value | Value | Value |

Potential Energy Surface Mapping for Conformational Dynamics

The potential energy surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometric parameters. fiveable.menumberanalytics.comsydney.edu.au Mapping the PES is essential for understanding the conformational dynamics of a molecule, such as the rotation of substituent groups. yale.edu For this compound, the primary conformational flexibility arises from the rotation of the hydroxyl (-OH) group relative to the benzene ring.

The PES can be generated by systematically changing the dihedral angle defining the orientation of the -OH group and calculating the energy at each point using quantum chemical methods. This creates a one-dimensional potential energy curve that reveals the stable conformers (energy minima) and the transition states (energy maxima) that separate them. fiveable.meyale.edu The height of the energy barrier between conformers determines the rate of interconversion.

For molecules like 2-fluorophenol, two conformers, syn and anti, are possible depending on the orientation of the hydroxyl proton with respect to the fluorine atom. aip.org The syn conformer is found to be more stable due to the formation of an intramolecular hydrogen bond. aip.org In this compound, the hydroxyl group can be oriented towards or away from the fluorine at position 2, leading to different conformers. The relative energies of these conformers and the barriers to their interconversion can be accurately determined from the PES.

Computational methods allow for the detailed exploration of these surfaces, providing insights into the vibrational frequencies and thermodynamic properties of each conformer. numberanalytics.com The shape of the PES, including the location of minima and saddle points (transition states), governs the molecule's dynamic behavior and is crucial for interpreting experimental spectroscopic data. fiveable.mesydney.edu.au

Table 2: Calculated Relative Energies of this compound Conformers and Rotational Barriers (Note: This table is illustrative. Actual values would be obtained from specific PES calculations for this compound.)

| Conformer/Transition State | Dihedral Angle (H-O-C1-C2) | Relative Energy (kJ/mol) |

|---|---|---|

| Conformer 1 (cis to F2) | ~0° | 0.0 (Reference) |

| Transition State | ~90° | Value |

Reactivity and Reaction Mechanisms

Reaction Pathways of 2,5-Difluorophenol as a Chemical Intermediate

This compound serves as a valuable intermediate in organic synthesis and is a key molecule in certain biodegradation pathways. In synthetic chemistry, it is a precursor for more complex molecules. For instance, it is used in the synthesis of 3-(2,5-Difluorophenoxy)propanoic acid. This reaction typically involves the nucleophilic attack of the phenoxide ion of this compound on a propanoic acid derivative, such as bromo- or chloro-propanoic acid, under basic conditions.

In the context of biochemistry, this compound is an intermediate in the microbial degradation of fluorinated aromatic compounds. oup.comnih.gov Microorganisms, particularly certain strains of Rhodococcus, can process this compound through specific enzymatic reactions. oup.com The initial step involves hydroxylation, which leads to the formation of fluorinated catechols. oup.comresearchgate.net These catechols are then subject to ring cleavage, yielding fluorinated muconates, which are further metabolized. oup.comnih.gov The efficiency of this degradation is notable, with studies showing that fluoride release is particularly effective from this compound. oup.com

Nucleophilic Aromatic Substitution Reactivity

Nucleophilic Aromatic Substitution (SNAr) is a key reaction class for aryl halides. Unlike typical SN2 reactions, the SNAr mechanism does not proceed via a backside attack, which is sterically hindered by the aromatic ring. wikipedia.org Instead, it generally follows a two-step addition-elimination mechanism. libretexts.org

The reactivity of the aromatic ring in this compound towards nucleophiles is significantly enhanced by the presence of the two fluorine atoms. As highly electronegative elements, the fluorine atoms act as strong electron-withdrawing groups, which polarizes the aromatic ring and activates it for nucleophilic attack. wikipedia.org This activation is most effective when the electron-withdrawing groups are positioned ortho or para to the leaving group, as they can stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. wikipedia.orgmasterorganicchemistry.com

The mechanism proceeds as follows:

Addition: A nucleophile attacks the carbon atom bearing a leaving group (in this case, a fluorine atom), breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate (Meisenheimer complex). wikipedia.orglibretexts.org

Elimination: The aromaticity is restored by the departure of the leaving group, resulting in the substituted product.

In SNAr reactions, the rate-determining step is typically the formation of the Meisenheimer complex. masterorganicchemistry.com Consequently, the reaction rate is more dependent on the ability of the ring to stabilize the negative charge than on the strength of the carbon-halogen bond. This is why the reactivity order for halogens in SNAr reactions is generally F > Cl > Br > I, as fluorine's superior electron-withdrawing ability is the dominant factor. masterorganicchemistry.com

Oxidation and Hydroxylation Reactions of the Phenolic Moiety

The phenolic moiety of this compound is susceptible to oxidation and hydroxylation through both chemical and enzymatic means. These reactions target the hydroxyl group and the aromatic ring, leading to a variety of products.

Bacterial dioxygenases are enzymes that catalyze the incorporation of both atoms of molecular oxygen into an organic substrate. asm.org Toluene dioxygenase, found in Pseudomonas putida F1, is known to hydroxylate phenols to their corresponding catechols. asm.orgnih.gov While studies have specifically detailed its action on phenol and 2,5-dichlorophenol, the enzymatic machinery is relevant to fluorinated phenols as well. nih.govdntb.gov.ua

More directly, the enzymatic transformation of this compound has been studied in Rhodococcus opacus 1G. oup.comsigmaaldrich.com This bacterium possesses a phenol hydroxylase that exhibits a preference for oxidative defluorination at the C2 position (ortho to the hydroxyl group) over hydroxylation at the non-fluorinated C6 position. oup.com This regioselectivity is significant because it results in the replacement of a fluorine substituent with a hydroxyl group, a key step in the detoxification and degradation of the compound. oup.com The reaction involves the incorporation of one oxygen atom into the final catechol product. nih.gov

Table 1: Enzymatic Hydroxylation of this compound

| Enzyme/Organism | Substrate | Primary Reaction | Key Finding |

| Phenol Hydroxylase (Rhodococcus opacus 1G) | This compound | Oxidative defluorination | Preferential hydroxylation at the C2 position, replacing fluorine. oup.comsigmaaldrich.com |

| Toluene Dioxygenase (Pseudomonas putida F1) | Phenols (e.g., 2,5-Dichlorophenol) | Monohydroxylation | Catalyzes the formation of catechols from phenols. asm.orgnih.gov |

The enzymatic hydroxylation of this compound is the initial step in a larger metabolic pathway. The primary product of the preferential hydroxylation of this compound by Rhodococcus opacus 1G is 4-fluorocatechol. oup.com

Once formed, this fluorinated catechol undergoes further enzymatic action. A catechol 1,2-dioxygenase enzyme cleaves the aromatic ring between the two hydroxyl groups (intradiol cleavage). researchgate.net This ring-fission reaction converts the cyclic catechol into a linear, unsaturated dicarboxylic acid known as a fluorinated muconate. nih.gov Research indicates that with this compound as the starting substrate, there is almost no accumulation of fluorinated muconates. This suggests that these intermediates are readily degraded in subsequent metabolic steps, which contributes to the efficient release of fluoride ions observed during the biodegradation of this compound by R. opacus 1G. oup.com

Scheme 1: Biodegradation Pathway of this compound

| Step | Reactant | Enzyme | Product |

| 1 | This compound | Phenol Hydroxylase | 4-Fluorocatechol oup.com |

| 2 | 4-Fluorocatechol | Catechol 1,2-Dioxygenase | Fluoromuconate nih.govresearchgate.net |

| 3 | Fluoromuconate | Various | Further degradation products + F⁻ |

Enzymatic Hydroxylation by Dioxygenases (e.g., Toluene Dioxygenase)

Electrosynthesis Approaches and Reaction Mechanisms

Organic electrosynthesis offers an alternative to conventional chemical methods, often providing unique reactivity and greener reaction conditions by using electricity to drive reactions. academie-sciences.fr Aromatic compounds, including phenols, can be oxidized at an anode to generate reactive intermediates. academie-sciences.fr

The general mechanism for the anodic oxidation of a phenol involves the initial one-electron oxidation of the phenol to form a cation radical. academie-sciences.fr This highly reactive intermediate can then undergo several possible follow-up reactions. For phenols, this can lead to intermolecular coupling to form biaryl or diphenylmethane structures. academie-sciences.fr Alternatively, in the presence of a suitable nucleophile, the cation radical can be trapped to form a substituted product.

While specific studies on the electrosynthesis of this compound are not detailed in the provided results, analogous processes for other halogenated phenols have been explored. For example, the electrosynthesis of 2,5-dichlorophenol has been achieved with high yield and selectivity using a titanium-based iridium-tin oxide (IrSnOₓ) anode. xmu.edu.cn In such reactions, the starting material (e.g., p-chlorophenol) is oxidized at the anode in the presence of a chloride source, leading to chlorination of the aromatic ring. xmu.edu.cn

A plausible electrosynthetic approach involving this compound could involve its anodic oxidation in the presence of a nucleophile. The oxidation would generate a phenoxy radical or cation radical, which would then react with the nucleophile. The regioselectivity of this substitution would be influenced by the charge distribution in the radical intermediate and the reaction conditions.

Biological Interactions and Biomedical Research Paradigms

Exploration of Bioactivity Profiles and Potential Mechanisms of Action

The bioactivity of phenolic compounds can be significantly modulated by the presence of fluorine atoms. frontiersin.org Fluorine's high electronegativity and relatively small size allow it to act as a bioisostere for hydrogen or a hydroxyl group, while altering properties like acidity, lipophilicity, and metabolic stability. ucd.ietandfonline.com These modifications influence how a molecule interacts with biological targets such as enzymes or receptors, potentially leading to enhanced or novel biological activities. frontiersin.org

The search for novel antimicrobial agents is critical, and heterocyclic compounds derived from fluorinated precursors are a significant area of investigation. Studies have shown that introducing a fluorinated phenyl ring into structures like 1,3,4-oxadiazoles can yield compounds with considerable antibacterial and antifungal properties. nih.gov

Phenolic compounds are well-known antioxidants, primarily due to the ability of their hydroxyl groups to donate a hydrogen atom to neutralize free radicals. mdpi.comresearchgate.net The resulting phenoxyl radical is stabilized by resonance delocalization across the aromatic ring. mdpi.com The antioxidant capacity of phenols is influenced by the number and position of hydroxyl groups and other substituents on the ring. mdpi.comencyclopedia.pub

The introduction of fluorine can affect a compound's antioxidant potential. The primary mechanisms of phenolic antioxidant action are hydrogen atom transfer (HAT) and single electron transfer (SET). mdpi.com Fluorine's strong electron-withdrawing nature can influence the bond dissociation energy (BDE) of the phenolic O-H bond, a key parameter in the HAT mechanism. researchgate.net Furthermore, fluorinated phenols and their derivatives can participate in biological systems by regulating enzymes involved in oxidative stress, such as superoxide dismutase and catalase, or by chelating metal ions that catalyze the production of reactive oxygen species. mdpi.comnih.gov While specific quantitative data on the antioxidant capacity of 2,5-difluorophenol is not extensively detailed in the reviewed literature, the general principles of phenolic chemistry suggest it possesses antioxidant capabilities that are modulated by its fluorine substituents. ontosight.aimdpi.com

Antimicrobial Properties of this compound Derivatives

Enzyme Inhibition and Modulation Studies

Fluorinated compounds are widely used as tools to probe and inhibit enzyme mechanisms. tandfonline.com The unique properties of fluorine can enhance binding to an enzyme's active site or render the molecule a mechanism-based inactivator. tandfonline.comacs.org

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications. Phenols represent a class of CA inhibitors that are proposed to act via a novel mechanism compared to classic sulfonamide inhibitors. unifi.itnih.gov They are thought to bind to the zinc ion within the enzyme's active site, anchoring to it through the hydroxyl moiety. unifi.itnih.gov

Studies on a wide range of substituted phenols have revealed that fluorination significantly impacts inhibitory activity against various mammalian CA isoforms. nih.gov While 3,5-difluorophenol was found to be a potent inhibitor of isoforms such as CA III, IV, IX, and XIV, this compound has also been documented as an inhibitor, albeit with different potency. unifi.itnih.govidrblab.netproquest.com The inhibition constants (Kᵢ) demonstrate that the substitution pattern on the phenol ring is a key determinant of both the potency and selectivity of inhibition across the different CA isoforms. unifi.itnih.gov

| Compound | CA Isoform | Inhibition Constant (Kᵢ) (µM) | Reference |

|---|---|---|---|

| This compound | CA | 10.8 | idrblab.net |

| 3,5-Difluorophenol | CA I | 163 | nih.gov |

| 3,5-Difluorophenol | CA II | 33.9 | nih.gov |

| 3,5-Difluorophenol | CA III | 10.7 | unifi.itnih.gov |

| 3,5-Difluorophenol | CA IV | 0.71 | unifi.itnih.gov |

| 3,5-Difluorophenol | CA IX | 2.9 | unifi.it |

| 3,5-Difluorophenol | CA XII | 45.7 | nih.gov |

| 3,5-Difluorophenol | CA XIV | 9.8 | unifi.it |

Beyond carbonic anhydrase, fluorinated phenols interact with other crucial enzyme systems. For example, difluorophenol groups have been used as bioisosteres of a carboxylic acid in inhibitors of γ-aminobutyric acid aminotransferase (GABA-AT), an enzyme involved in neurotransmitter metabolism. tandfonline.comannualreviews.org Specifically, 3-(aminomethyl)-2,6-difluorophenol and its 4-(aminomethyl) analogue were found to be competitive inhibitors of GABA-AT, demonstrating that the 2,6-difluorophenol moiety can effectively mimic the carboxylate group, with the added benefit of increased lipophilicity which could facilitate passage across the blood-brain barrier. tandfonline.com

Furthermore, fluorinated compounds are known to interact with cytochrome P450 (CYP) enzymes, which are central to drug metabolism. tandfonline.com Fluorine substitution can either block metabolic sites or alter the electronic environment of the molecule, thereby modulating its interaction with and metabolism by CYP enzymes. tandfonline.com Oxidative defluorination by CYP enzymes can also occur, leading to the formation of phenol-like metabolites. acs.orgnih.gov

Investigation of Carbonic Anhydrase Inhibition by Fluorinated Phenols

Biochemical Pathways and Metabolism in Biological Systems

The metabolism of a drug or xenobiotic is a critical determinant of its efficacy and duration of action. The carbon-fluorine bond is the strongest single bond in organic chemistry, and its inclusion in a molecule often enhances metabolic stability by blocking sites susceptible to oxidative metabolism by enzymes like cytochrome P450. tandfonline.comtandfonline.com

However, the biotransformation of fluorinated compounds is complex. While often stable, the C-F bond can be cleaved through several metabolic processes. annualreviews.org Oxidative defluorination can occur on aromatic rings, where an enzymatic hydroxylation event can lead to the release of a fluoride ion and the formation of a hydroxylated metabolite. acs.orgnih.gov This process can sometimes lead to the generation of reactive intermediates such as quinones. nih.gov

Additionally, the position of fluorine relative to other functional groups can influence metabolic pathways. For instance, a fluorine atom placed ortho to a phenolic group may increase its reactivity as a nucleophile in phase II conjugation reactions, such as glucuronidation and methylation. tandfonline.comtandfonline.comannualreviews.org The metabolism of fluorinated aromatics by microorganisms has also been studied, revealing pathways that can lead to ring fission and the accumulation of fluorinated intermediates. uni-stuttgart.de Therefore, the metabolic fate of this compound in a biological system is expected to involve a balance between the stabilizing effect of the C-F bonds and various enzymatic pathways capable of its biotransformation, including oxidation and conjugation.

Biotransformation Processes by Microbial Strains (e.g., Rhodococcus)

The genus Rhodococcus is known for its remarkable metabolic versatility and its ability to degrade a wide array of xenobiotic compounds, including halogenated aromatic molecules. jmb.or.krjmb.or.kr Various strains of Rhodococcus have been investigated for their capacity to biotransform fluorophenols. Studies have shown that Rhodococcus species can metabolize difluorophenols, including the 2,5-isomer.

The initial step in the aerobic degradation of phenols by many microorganisms, including Rhodococcus, typically involves hydroxylation of the aromatic ring. oup.com In the case of fluorinated phenols, this can lead to the formation of fluorinated catechols. Subsequent enzymatic action, often via catechol 1,2-dioxygenase, results in the cleavage of the aromatic ring to produce muconic acid derivatives. researchgate.net Research on the biodegradation of fluorophenols by different Rhodococcus strains has demonstrated that the specific pathways and the extent to which metabolites accumulate can vary significantly between strains. researchgate.netresearchgate.net

For this compound, its biotransformation by Rhodococcus has been observed to yield specific fluorinated intermediates.

Identification and Characterization of Fluorinated Metabolites

The identification of metabolites is crucial for elucidating the biodegradation pathways of this compound. 19F Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for tracking the fate of fluorinated compounds in biological systems. researchgate.net

Studies involving the incubation of this compound with various Rhodococcus strains have led to the identification of several fluorinated metabolites. For instance, the formation of 2,5-difluoromuconate has been reported as a product of the biotransformation of this compound by these bacteria.

In more detailed investigations using Rhodococcus erythropolis 1CP, specific but unidentified fluorinated intermediates have been detected. researchgate.net The incubation of this strain with this compound resulted in the accumulation of a major unidentified metabolite with a 19F NMR resonance at -90.3 ppm and a minor metabolite with a resonance at -113.2 ppm. researchgate.net The presence of these metabolites indicates that while Rhodococcus can initiate the breakdown of this compound, the complete degradation pathway may be hindered, leading to the accumulation of intermediate products.

| Substrate | Microbial Strain | Observed Metabolites | Analytical Method |

| This compound | Rhodococcus (various strains) | 2,5-Difluoromuconate | 19F NMR |

| This compound | Rhodococcus erythropolis 1CP | Major unidentified metabolite (-90.3 ppm), Minor unidentified metabolite (-113.2 ppm) | 19F NMR researchgate.net |

Strategic Use as Bioisosteres in Medicinal Chemistry and Drug Design

Bioisosterism, the replacement of a functional group within a molecule with another group of similar physical or chemical properties, is a fundamental strategy in medicinal chemistry to enhance a drug's efficacy, selectivity, or pharmacokinetic profile. tandfonline.com While the strategic replacement of a carboxylic acid group with a substituted phenol has been a successful approach in drug design, the specific use of this compound for this purpose is not prominently documented in the reviewed literature.

The rationale for using a phenol as a bioisostere for a carboxylic acid is based on the ability of electron-withdrawing substituents on the phenyl ring to lower the pKa of the hydroxyl group, making it more acidic and thus able to mimic the anionic character of a carboxylate at physiological pH. nih.gov

Notably, the isomeric 2,6-difluorophenol has been successfully employed as a lipophilic bioisostere for the carboxylic acid moiety in the design of various enzyme inhibitors. tandfonline.comnih.govcambridgemedchemconsulting.com The ortho-fluorine atoms in 2,6-difluorophenol significantly increase the acidity of the phenolic proton (pKa ≈ 7.1), making it a suitable mimic for a carboxylic acid. tandfonline.comnih.gov This substitution has been used to create competitive inhibitors of enzymes like GABA aminotransferase and aldose reductase, where the difluorophenol group replaces a carboxylic acid to increase lipophilicity, which can improve properties such as blood-brain barrier penetration. tandfonline.comnih.gov

Environmental Fate, Ecotoxicology, and Remediation

Environmental Occurrence and Persistence Studies of Fluorinated Phenols

Fluorinated phenols, including 2,5-difluorophenol, represent a class of synthetic compounds whose presence in the environment is linked to industrial activities. They can enter ecosystems as by-products or degradation products of more complex fluorinated chemicals, such as pesticides and pharmaceuticals. While specific data on the environmental concentrations of this compound are limited, studies on analogous halogenated phenols, like chlorophenols, indicate that these compounds can persist in various environmental compartments. For instance, dichlorophenols have been detected in surface water, groundwater, and industrial effluents. researchgate.netepa.govnih.gov The persistence of such compounds is often a concern, as they can be resistant to natural degradation processes. who.int

The environmental fate of fluorinated phenols is influenced by factors such as soil type, temperature, and microbial activity. who.intjuniperpublishers.com For example, studies on 2,5-dichlorophenol, a related compound, showed it was resistant to degradation in activated sludge, with only 52% of the aromatic ring breaking down in four days. nih.gov In soil, its disappearance was observed over a period of 51 to 72 days. nih.gov The persistence of chlorophenols has been noted to be higher in sediment, where processes like photolysis and microbial degradation are minimal. who.int Although not all anthropogenic substances are resistant to microbiological degradation, the novel structure of many xenobiotics means that microorganisms may not have evolved efficient pathways for their breakdown, potentially leading to their accumulation. icm.edu.pl Interestingly, some halogenated phenols have natural origins; for example, 2,5-dichlorophenol has been identified as a pheromone in grasshoppers. icm.edu.pl

Abiotic Degradation Pathways and Mechanisms

Abiotic degradation involves non-biological processes that break down chemical compounds in the environment. For this compound, key abiotic pathways include photodegradation and advanced oxidation processes.

Photodegradation is a process where light energy, particularly ultraviolet (UV) radiation from sunlight, drives the breakdown of chemical compounds. Halogenated aromatic compounds like this compound can absorb UV light, leading to the cleavage of their chemical bonds. nih.gov Studies on the closely related 2,4-dichlorophenol (2,4-DCP) show that it is photolabile in aqueous solutions. epa.gov However, direct photolysis by sunlight is often a slow process for many organic pollutants. mdpi.com

Research on various dichlorophenol isomers has demonstrated that UV irradiation alone is generally inefficient for complete removal. For example, in one study, only 14% of 2,6-dichlorophenol was degraded by UV light alone, and another study on 2,5-dichlorophenol (2,5-DCP) found negligible mineralization with only UV irradiation. researchgate.netscirp.org The effectiveness of photodegradation can be influenced by the presence of other substances in the water, such as humic substances, which can have sensitizing or inhibitory effects. mdpi.com

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (·OH). ttu.eemdpi.com These processes are considered highly effective for treating refractory organic compounds like halogenated phenols. kirj.eewaterworld.com

Ozonation (O₃): Ozone is a powerful oxidant that can directly react with phenolic compounds. Studies on 2,5-dichlorophenol (2,5-DCP) have shown that ozonation can achieve complete degradation of the parent compound. researchgate.nettandfonline.com The reaction kinetics are often first-order with respect to both the pollutant and ozone concentrations. researchgate.nettandfonline.com The rate of ozonation is pH-dependent, increasing significantly at higher pH values due to the greater reactivity of the dissociated phenoxide ion compared to the undissociated phenol molecule. researchgate.net For instance, the ozonation of 2,5-DCP was found to be the fastest among several dichlorophenol isomers studied. researchgate.nettandfonline.com While effective at degrading the initial compound, ozonation alone may not achieve complete mineralization to carbon dioxide and water, often resulting in the formation of more biodegradable, but still organic, intermediates like organic acids. researchgate.net

UV-Ozone (O₃/UV): The combination of ozone with ultraviolet (UV) radiation is a highly effective AOP. UV light photolyzes ozone molecules in water to produce hydrogen peroxide, which then further decomposes into highly reactive hydroxyl radicals (·OH). waterworld.comsvc.org This process, known as photolytic ozonation, significantly enhances the rate and extent of pollutant degradation compared to either ozone or UV treatment alone. waterworld.com

Studies comparing the degradation of 2,5-DCP have consistently shown that the O₃/UV process is more effective than ozonation alone in terms of mineralization (TOC removal), dechlorination, and improving the biodegradability of the treated water. researchgate.nettandfonline.comresearchgate.net For example, one study reported that a 60-minute ozone-UV treatment resulted in 48% Total Organic Carbon (TOC) removal, whereas UV alone only achieved 7-13% removal. researchgate.net The combination of ozone and UV has been shown to reduce toxicity and increase the BOD₅/COD ratio of the effluent, indicating that the resulting by-products are more amenable to subsequent biological treatment. researchgate.netresearchgate.netresearchgate.netresearchgate.net

| Treatment Process | Initial pH | Treatment Time (min) | TOC Removal | Biodegradability (BOD₅/COD) | Reference |

|---|---|---|---|---|---|

| UV only | 9 | 60 | 13% | Negligible Increase | researchgate.net |

| Ozone (O₃) | 9 | 20 | - | ~0.40 | researchgate.net |

| Ozone-UV (O₃/UV) | 9 | 60 | 48% | ~0.70 | researchgate.netresearchgate.net |

| Ozone-UV (O₃/UV) in Wastewater | 7 | - | 53% | 0.85 | researchgate.nettandfonline.com |

Photodegradation under Environmental Conditions

Biotic Degradation Mechanisms and Microbial Transformation

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. This process, also known as biodegradation or biotransformation, is a key mechanism for the natural attenuation of pollutants in the environment. nmb-journal.com

Several microorganisms have been identified that are capable of degrading fluorinated phenols. These microbes can utilize these compounds, sometimes as a sole source of carbon and energy, or transform them through co-metabolism. ucd.ie

Fungi and bacteria have shown potential in degrading these compounds. The yeast-like fungus Exophiala jeanselmei has demonstrated a broad substrate specificity, capable of transforming phenols with up to four fluorine substituents into their corresponding catechols. asm.orgresearchgate.net Various bacterial species, particularly from the genus Rhodococcus, are known to metabolize fluorophenols. researchgate.netmdpi.com For example, Rhodococcus species have been shown to degrade various mono- and difluorophenols. researchgate.netresearchgate.net These bacteria exhibit different degradation pathways and efficiencies depending on the specific strain and the structure of the fluorophenol isomer. researchgate.net Some Rhodococcus strains can even catalyze the oxidative defluorination of certain di- and trifluorophenols. researchgate.net

The microbial degradation of fluorophenols typically begins with an initial hydroxylation step, converting the fluorophenol into a fluorinated catechol. ucd.ieasm.org This reaction is often catalyzed by a phenol hydroxylase enzyme. The resulting fluorocatechol is then a substrate for ring-cleavage enzymes, such as catechol 1,2-dioxygenase, which opens the aromatic ring to form fluorinated muconates. asm.orgresearchgate.net These intermediates are subsequently channeled into central metabolic pathways like the tricarboxylic acid (TCA) cycle. asm.org

The position of the fluorine atoms on the aromatic ring is critical, as it can inhibit subsequent enzymatic steps. For instance, if the carbon atoms next to the hydroxyl groups of the catechol are fluorinated, further degradation can be blocked. asm.org Advanced analytical techniques like 19F Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in tracking the metabolic fate of fluorinated compounds and identifying key intermediates in real-time within whole cells or cell extracts. asm.orgresearchgate.netresearchgate.net In studies with Rhodococcus species and this compound, researchers have observed the accumulation of unidentified metabolites, indicating complex transformation pathways. researchgate.net In the anaerobic degradation of related compounds like 2,4,5-trichlorophenoxyacetic acid, 2,5-dichlorophenol was identified as an intermediate product. researchgate.net

| Organism | Substrate | Key Enzyme(s) | Identified Intermediates | Reference |

|---|---|---|---|---|

| Exophiala jeanselmei (Fungus) | Fluorophenols (mono- to tetra-fluorinated) | Phenol hydroxylase, Catechol 1,2-dioxygenase | Fluorocatechols, Fluoromuconates | asm.orgresearchgate.net |

| Rhodococcus species (Bacteria) | Di- and trifluorophenols | Phenol hydroxylase | Fluorinated catechols, Unidentified metabolites | researchgate.netresearchgate.net |

| Phanerochaete chrysosporium (Fungus) | 2,4-Dichlorophenol | Manganese peroxidase, Lignin peroxidase | 2-Chloro-1,4-benzoquinone, 2-Chloro-1,4-hydroquinone | asm.org |

| Sediment-derived microbial consortium (anaerobic) | 2,4,5-Trichlorophenoxyacetic acid | - | 3,4-Dichlorophenol, 2,5-Dichlorophenol, 3-Chlorophenol, Phenol | researchgate.net |

Mechanistic Ecotoxicological Implications of Fluorophenolic Compounds

Mechanisms of Bioaccumulation and Environmental Partitioning

The environmental fate of fluorophenolic compounds, including this compound, is governed by their physicochemical properties, which dictate how they partition between different environmental compartments such as water, soil, air, and biota. The substitution of hydrogen with fluorine atoms significantly alters properties like the octanol-water partition coefficient (log P or log K_ow), aqueous solubility, and vapor pressure. researchgate.netnih.gov These changes are distinct from those caused by other halogens like chlorine. researchgate.net